molecular formula C11H10BrNO B3159848 6-bromo-2-ethylisoquinolin-1(2H)-one CAS No. 864867-05-0

6-bromo-2-ethylisoquinolin-1(2H)-one

Cat. No. B3159848
CAS RN: 864867-05-0
M. Wt: 252.11 g/mol
InChI Key: INXBYWTUHGWMES-UHFFFAOYSA-N
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Description

“6-bromo-2-ethylisoquinolin-1(2H)-one” is a chemical compound. Its molecular formula is C14H10BrNO2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is approximately 304.13900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available.

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on antioxidants, including various testing methods like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP), highlights the significance of structural components similar to isoquinoline derivatives in evaluating antioxidant capacities. These studies provide a foundation for understanding how compounds like 6-bromo-2-ethylisoquinolin-1(2H)-one could be analyzed for potential antioxidant properties (Munteanu & Apetrei, 2021).

Tetrahydroisoquinolines in Therapeutics

The therapeutic relevance of tetrahydroisoquinolines, a closely related class to isoquinolines, underscores their potential in addressing a range of diseases from cancer to infectious diseases. These compounds are celebrated for their neuroprotective and anticancer activities, setting a precedent for the potential medical applications of this compound (Singh & Shah, 2017).

Radical Cyclization in Organic Synthesis

The control of regiochemistry in radical cyclizations of isoquinoline derivatives has been explored for synthesizing physiologically active compounds. Such studies demonstrate the utility of isoquinoline scaffolds in developing novel therapeutic agents, suggesting possible synthetic routes that could involve this compound (Ishibashi & Tamura, 2004).

Pharmacological Importance of Isoquinoline Derivatives

A comprehensive review of isoquinoline derivatives revealed their diverse pharmacological activities, including antimicrobial, antitumor, and neuroprotective effects. This suggests that compounds like this compound could potentially have broad pharmacological applications, warranting further investigation into their bioactivities (Danao et al., 2021).

properties

IUPAC Name

6-bromo-2-ethylisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-2-13-6-5-8-7-9(12)3-4-10(8)11(13)14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBYWTUHGWMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 22 mg of 60% sodium hydride was added at 0° C. to 3 ml solution of dimethylformamide with 100 mg of 6-bromo-2H-isoquinoline-1-one, and the mixture was stirred for 30 min. 0.04 ml of ethyl iodide was added at 0° C., and the mixture was stirred at room temperature for 3 hours. Cold water was added to the reaction solution, extracted with chloroform. Chloroform layer was washed with saturated saline solution, and dried with anhydrous sodium sulfate. After distilling out the solvents under reduced pressure, the residues were separated and purified by thin-layer chromatography (hexane/ethyl acetate=3/1) to obtain 30 mg of the above compound as a white solid.
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22 mg
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100 mg
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0.04 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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